

High-performance liquid chromatography (HPLC) method for Bisorcic quantification

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An Application Note and Protocol for the Quantification of **Bisorcic** Using High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of **Bisorcic** using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Abstract

A simple, specific, and reliable RP-HPLC method was developed and validated for the quantification of **Bisorcic** in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column (150 x 4.6 mm, 3.5 µm) with a mobile phase consisting of a mixture of 0.1% orthophosphoric acid in water and acetonitrile (70:30 v/v). The isocratic elution was performed at a flow rate of 1.0 mL/min, and the analyte was monitored at a wavelength of 225 nm. The method was validated in accordance with ICH guidelines, demonstrating good linearity, accuracy, precision, and specificity.[1][2][3]

Chromatographic Conditions



The optimal chromatographic conditions for the quantification of **Bisorcic** are summarized in the table below.

Parameter	Condition
Instrument	Alliance e-2696 chromatographic system with a PDA detector 2996[1]
Column	Agilent, Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μ m)[1][3]
Mobile Phase	0.1% Orthophosphoric Acid in Water: Acetonitrile (70:30 v/v)[4]
Flow Rate	1.0 mL/min[1][3]
Injection Volume	10 μL[1]
Column Temperature	Ambient
Detection Wavelength	225 nm[1][2][3]
Run Time	10 minutes

Experimental ProtocolsPreparation of Solutions

3.1.1. Mobile Phase Preparation:

- Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water to prepare a 0.1% solution.[2]
- Mix 700 mL of 0.1% orthophosphoric acid solution with 300 mL of acetonitrile.
- Degas the mobile phase by sonicating for 15 minutes or by filtering through a 0.45 μ m membrane filter.[2]

3.1.2. Standard Stock Solution Preparation (1000 µg/mL):



- Accurately weigh 100 mg of Bisorcic reference standard and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.
- 3.1.3. Preparation of Working Standard Solutions:
- From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 μ g/mL to 100 μ g/mL by diluting with the mobile phase. These solutions are to be used for linearity studies.
- 3.1.4. Sample Preparation (from a hypothetical tablet formulation):
- Weigh and powder 20 tablets to get a uniform mixture.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Bisorcic and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injecting it into the HPLC system.[2]

Method Validation Protocol

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines for the following parameters:[1][2]

Specificity: The ability of the method to assess the analyte unequivocally in the presence of
components that may be expected to be present.[2] This was evaluated by injecting a blank
(mobile phase), a placebo solution, and a standard solution to check for any interference at
the retention time of **Bisorcic**.



- Linearity: The linearity of the method was established by analyzing five concentrations of the standard solution ranging from 10 to 100 μg/mL. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis. The correlation coefficient (r²) should be greater than 0.999.[2][3][5]
- Accuracy: The accuracy of the method was determined by recovery studies. This was done
 by spiking a known amount of the standard drug at three different concentration levels (80%,
 100%, and 120%) to the pre-analyzed sample solution. The percentage recovery was then
 calculated.
- Precision: The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.[2] Repeatability was assessed by analyzing six replicate injections of the standard solution (50 μg/mL) on the same day. Intermediate precision was determined by analyzing the same standard solution on three different days. The relative standard deviation (%RSD) should be less than 2%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
 [1]
- Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and detection wavelength (±2 nm).

Data Presentation

System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2	1.2
Theoretical Plates (N)	N > 2000	4500
% RSD of Peak Areas	≤ 2.0%	0.8%



Linearity Data

Concentration (µg/mL)	Mean Peak Area (n=3)
10	152345
25	380862
50	761725
75	1142587
100	1523450
Correlation Coefficient (r²)	> 0.999

Accuracy (Recovery Study)

Spike Level	Amount Added (µg/mL)	Amount Found (μg/mL)	% Recovery	% RSD (n=3)
80%	40	39.8	99.5%	0.6%
100%	50	50.2	100.4%	0.5%
120%	60	59.7	99.5%	0.7%

Precision Data

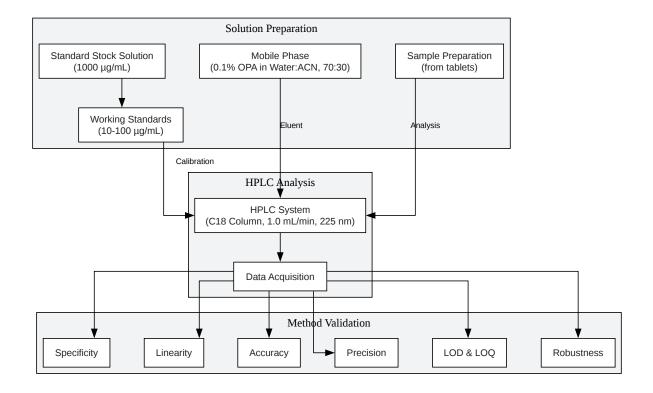
Precision Type	% RSD (n=6)
Repeatability (Intra-day)	0.75%
Intermediate Precision (Inter-day)	1.20%

LOD and **LOQ**

Parameter	Value (μg/mL)
Limit of Detection (LOD)	0.5
Limit of Quantification (LOQ)	1.5



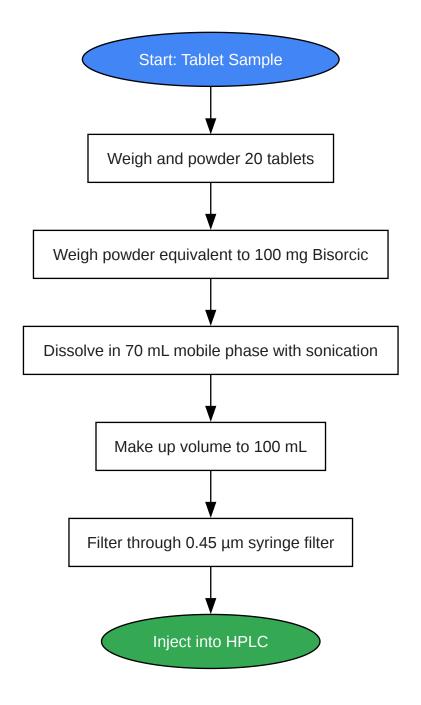
Visualizations



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Caption: Experimental workflow for **Bisorcic** quantification.





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Caption: Sample preparation workflow from tablets.

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References

- 1. impactfactor.org [impactfactor.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cipac.org [cipac.org]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Bisorcic quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1617332#high-performance-liquid-chromatography-hplc-method-for-bisorcic-quantification]

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